4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of various functional groups, including an ethoxy group, a fluoro group, a thiophene ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the thiophene and furan rings, followed by their attachment to the benzenesulfonamide core. Common synthetic methods include:
Suzuki–Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds between the thiophene and furan rings and the benzenesulfonamide core.
Nucleophilic Substitution: Introduction of the ethoxy and fluoro groups can be achieved through nucleophilic substitution reactions under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for the reactions.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.
Reduction: The nitro group on the benzenesulfonamide can be reduced to an amine.
Substitution: The ethoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions include sulfoxides, amines, and substituted derivatives of the original compound .
Scientific Research Applications
4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It serves as a probe for studying various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-aryl-3-fluoro-5-silylthiophenes.
Furan Derivatives: Compounds such as 2,3,4-trisubstituent furans.
Uniqueness
4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S2/c1-2-22-15-8-6-13(10-14(15)18)25(20,21)19-11-12-5-7-16(23-12)17-4-3-9-24-17/h3-10,19H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWJIQZWSGVRIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.